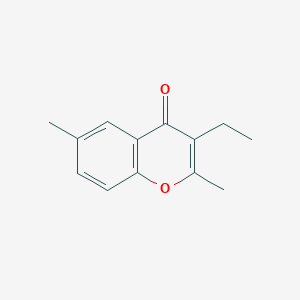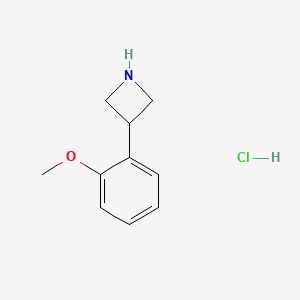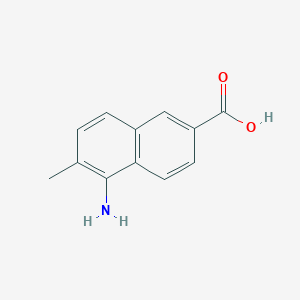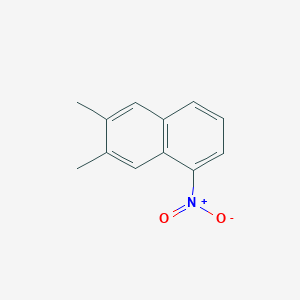![molecular formula C8H11NO3S B11898845 3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88063-80-3](/img/structure/B11898845.png)
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is a spirocyclic compound characterized by a unique structure that includes a sulfur atom, an oxygen atom, and a nitrogen atom within its spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the hydroxyl group can result in various ether or ester derivatives.
科学研究应用
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoid signaling .
相似化合物的比较
Similar Compounds
1-Oxa-3-azaspiro[4.5]decan-2-one: This compound shares a similar spirocyclic structure but lacks the hydroxyl and sulfanylidene groups.
1-Oxa-4-azaspiro[4.5]decan-3-one: Another related compound with a different substitution pattern on the spiro ring.
Uniqueness
3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is unique due to the presence of both a hydroxyl group and a sulfanylidene group within its spirocyclic structure. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
88063-80-3 |
|---|---|
分子式 |
C8H11NO3S |
分子量 |
201.25 g/mol |
IUPAC 名称 |
3-hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C8H11NO3S/c10-6-8(4-2-1-3-5-8)12-7(13)9(6)11/h11H,1-5H2 |
InChI 键 |
KLJVHAGCXLYLGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)C(=O)N(C(=S)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11898771.png)
![4-(Imidazo[1,2-A]pyridin-7-YL)morpholine](/img/structure/B11898778.png)






![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)




